

In Vivo Administration of Ketorolac in Rodent Models: An Application Guide

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Compound of Interest

Compound Name: **Ketorolac**
Cat. No.: **B1673617**

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Abstract

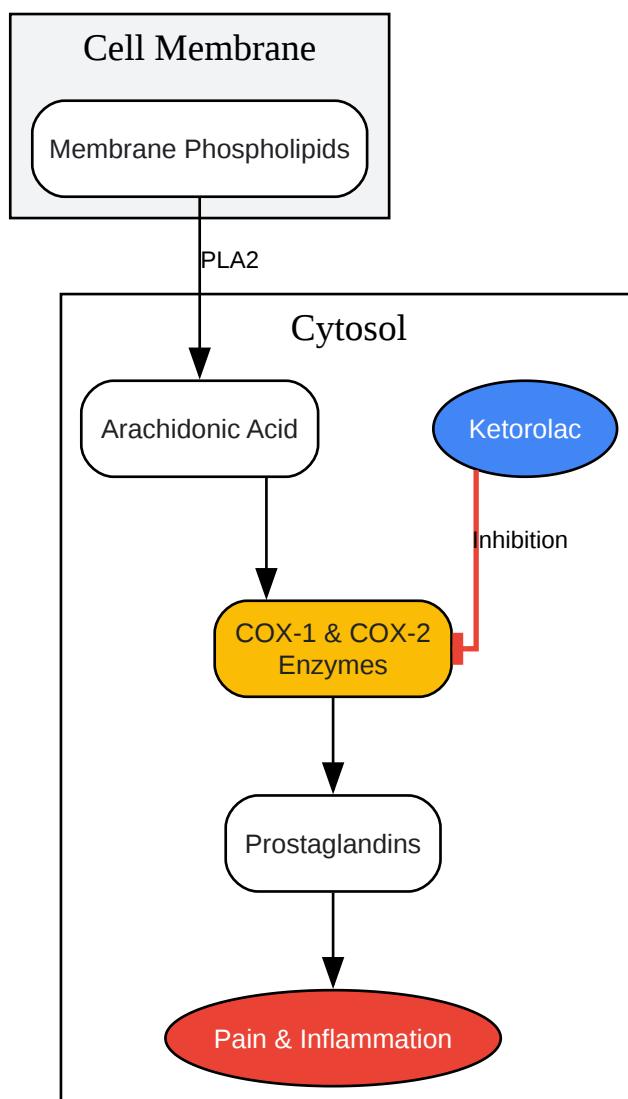
This document provides a comprehensive guide for the safe and effective in vivo administration of **Ketorolac** (as **Ketorolac** tromethamine) in rodent models. **Ketorolac** is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for managing moderate to severe pain in preclinical research.^{[1][2]} This guide synthesizes data from peer-reviewed literature and established institutional protocols to offer detailed insights into the drug's mechanism of action, pharmacokinetics, recommended dosages, and step-by-step administration protocols for mice and rats. It is intended for researchers, scientists, and drug development professionals to ensure animal welfare and generate reproducible, high-quality data.

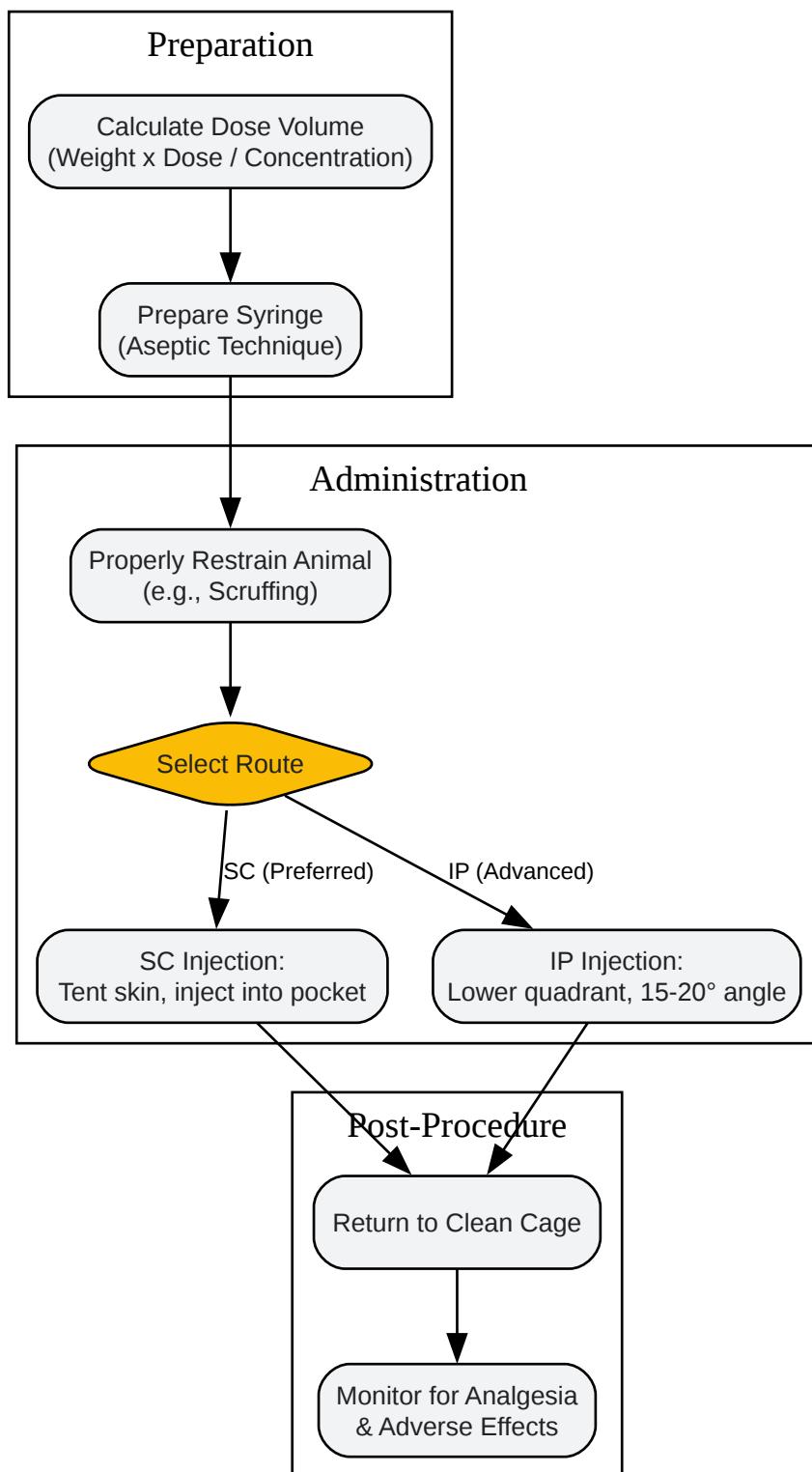
Introduction to Ketorolac in Preclinical Research

Ketorolac tromethamine is a non-selective cyclooxygenase (COX) inhibitor, exerting its analgesic and anti-inflammatory effects by blocking the synthesis of prostaglandins.^[3] Its biological activity is primarily associated with the S-enantiomer.^[4] In research settings, it is a critical tool for providing peri-operative and post-operative analgesia, as well as for studying pain mechanisms in various disease models. Unlike opioids, **Ketorolac** possesses no sedative or anxiolytic properties, which is advantageous for studies where behavioral or neurological assessments are primary endpoints.^[4]

Mechanism of Action

Ketorolac inhibits both COX-1 and COX-2 enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. By inhibiting this pathway, **Ketorolac** effectively reduces the peripheral and central sensitization of nociceptors.



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